4-[(3-Methyl-5-nitro-4-imidazolyl)amino]phenol
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Overview
Description
4-[(3-methyl-5-nitro-4-imidazolyl)amino]phenol is a member of imidazoles and a C-nitro compound.
Scientific Research Applications
Synthesis and Characterization
Metal Complexes Synthesis : This compound has been used in synthesizing metal complexes with biological activities. For instance, its derivative, 5-NTAMNP, has been used to create Cu(II), Fe(III), Pb(II), Mn(II) metal complexes, showcasing its potential in coordination chemistry and biological applications (Al-Khateeb, Karam, & Al-adilee, 2019).
Organic Synthesis : It's also a key ingredient in synthesizing a range of 4-aminophenol derivatives with notable biological activities, including antimicrobial and antidiabetic properties (Rafique, Kalsoom, Sajini, Ismail, & Iqbal, 2022).
Biological and Chemical Interactions
Amino Acid Reactions : Research has shown its utility in reacting with amino acids to create substituted amino acids, further diversifying its application in organic chemistry (Kochergin et al., 2013).
Antimicrobial Properties : Compounds derived from it have been tested for antibacterial and antifungal activities, indicating its significance in developing new antimicrobial agents (Shafiee et al., 2002).
Spectroscopy and Imaging
Spectrophotometric Determination : It plays a role in the spectrophotometric determination of phenolic compounds, highlighting its relevance in analytical chemistry (Frenzel, Oleksy-Frenzel, & Mörlen, 1992).
Supramolecular Architectures : Derivatives of this compound have been synthesized for visualization of cellular activities, emphasizing its applications in biological imaging and molecular detection (Yadav et al., 2019).
properties
Molecular Formula |
C10H10N4O3 |
---|---|
Molecular Weight |
234.21 g/mol |
IUPAC Name |
4-[(3-methyl-5-nitroimidazol-4-yl)amino]phenol |
InChI |
InChI=1S/C10H10N4O3/c1-13-6-11-9(14(16)17)10(13)12-7-2-4-8(15)5-3-7/h2-6,12,15H,1H3 |
InChI Key |
MTKYJDFQIRZBSQ-UHFFFAOYSA-N |
SMILES |
CN1C=NC(=C1NC2=CC=C(C=C2)O)[N+](=O)[O-] |
Canonical SMILES |
CN1C=NC(=C1NC2=CC=C(C=C2)O)[N+](=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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